![molecular formula C18H20N4O6 B1233827 methyl N-[6-[(3,4,5-trimethoxyphenyl)methoxy]imidazo[1,2-b]pyridazin-2-yl]carbamate](/img/structure/B1233827.png)

methyl N-[6-[(3,4,5-trimethoxyphenyl)methoxy]imidazo[1,2-b]pyridazin-2-yl]carbamate

Overview

Description

- The compound “1069C” refers to a specific genetic variant associated with a gene. Specifically, it corresponds to a nucleotide change at position 1069 in the DNA sequence.

- This variant is found in the CYP21A2 gene, which encodes the enzyme 21-hydroxylase . The CYP21A2 gene is located on chromosome 6p21.33.

- The specific variant is denoted as NM_000500.9 (CYP21A2):c.1069C>T (p.Arg357Trp) . Let’s break down what this means:

NM_000500.9: Refers to the reference sequence for the CYP21A2 gene.

c.1069C>T: Indicates that at position 1069, a cytosine © has been replaced by a thymine (T).

p.Arg357Trp: This amino acid change results in the substitution of arginine (Arg) with tryptophan (Trp) at position 357 in the protein.

- Clinically, this variant is associated with classic congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency .

Preparation Methods

- Since this is a genetic variant, there are no specific synthetic routes or industrial production methods. It occurs naturally as part of the genetic code.

- researchers can identify this variant through Sanger sequencing , multiplex ligation-dependent probe amplification (MLPA) , or clinical exome sequencing .

Chemical Reactions Analysis

- As a genetic variant, it does not undergo chemical reactions in the traditional sense. Instead, it affects the function of the encoded enzyme.

- The major consequence of this variant is impaired 21-hydroxylase activity, leading to altered steroid hormone synthesis.

Scientific Research Applications

Clinical Diagnosis: Detection of this variant is crucial for diagnosing classic CAH.

Genetic Counseling: Understanding the inheritance pattern and risk of CAH in families.

Pharmacogenetics: Studying how this variant affects drug metabolism and response.

Mechanism of Action

- The p.Arg357Trp variant disrupts the 21-hydroxylase enzyme’s function.

- 21-hydroxylase normally converts progesterone to cortisol and 17-hydroxyprogesterone to 11-deoxycortisol. Deficiency leads to cortisol and aldosterone deficiency and excess androgen production.

Comparison with Similar Compounds

- There are no direct chemical analogs for this genetic variant. we can compare it to other disease-associated variants in the CYP21A2 gene.

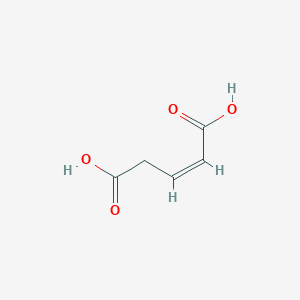

Properties

Molecular Formula |

C18H20N4O6 |

|---|---|

Molecular Weight |

388.4 g/mol |

IUPAC Name |

methyl N-[6-[(3,4,5-trimethoxyphenyl)methoxy]imidazo[1,2-b]pyridazin-2-yl]carbamate |

InChI |

InChI=1S/C18H20N4O6/c1-24-12-7-11(8-13(25-2)17(12)26-3)10-28-16-6-5-15-19-14(9-22(15)21-16)20-18(23)27-4/h5-9H,10H2,1-4H3,(H,20,23) |

InChI Key |

UMSHZWFCVXIDEO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)COC2=NN3C=C(N=C3C=C2)NC(=O)OC |

Synonyms |

1069C85 BW 1069C85 BW-1069C85 methyl 6-(3,4,5-trimethoxybenzyloxy)imidazo(1,2-b)pyridazin-2-ylcarbamate |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.